3-(2-Chloropropanoyl)-1-(4-methylphenyl)urea
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Overview
Description
3-(2-Chloropropanoyl)-1-(4-methylphenyl)urea is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.69. The purity is usually 95%.
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Scientific Research Applications
Urea Biosensors
Urea biosensors have been developed to detect and quantify urea concentration in various environments. The use of nanoparticles, conducting polymers, and carbon materials in urea biosensors highlights the compound's relevance in medical diagnostics and environmental monitoring. These advancements suggest potential applications for related urea compounds in enhancing biosensor technologies (Botewad et al., 2021).
Drug Design
In medicinal chemistry, urea derivatives play a crucial role in drug-target interactions, influencing the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. The unique hydrogen-binding capabilities of ureas make them integral in small molecules displaying a broad range of bioactivities, hinting at the potential pharmaceutical applications of "3-(2-Chloropropanoyl)-1-(4-methylphenyl)urea" (Jagtap et al., 2017).
Environmental Remediation
Urea-based compounds are also explored for their role in environmental remediation, particularly in the context of fertilizer application and wastewater treatment. The use of urea as a hydrogen carrier suggests its potential in sustainable energy supply, highlighting the broader environmental applications of urea derivatives. This aspect opens up research avenues for related compounds in supporting cleaner and more sustainable industrial processes (Rollinson et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-[(4-methylphenyl)carbamoyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-3-5-9(6-4-7)13-11(16)14-10(15)8(2)12/h3-6,8H,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELGUTOPLDGYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.